molecular formula C11H13NO3 B1595075 N-(3-methoxyphenyl)-3-oxobutanamide CAS No. 25233-47-0

N-(3-methoxyphenyl)-3-oxobutanamide

Cat. No. B1595075
CAS RN: 25233-47-0
M. Wt: 207.23 g/mol
InChI Key: CYZJVFQRXSTWHE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-oxobutanamide is a synthetic organic compound with a molecular formula of C9H13NO2. It is a white solid that is soluble in common organic solvents such as ethanol and methanol. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of novel drugs, such as those used in the treatment of cancer and other diseases.

Mechanism of Action

Mode of Action

The compound interacts with its target, the NMDA receptor, by binding to it . This interaction can lead to changes in the receptor’s function, potentially altering neural communication and other neurological processes.

Biochemical Pathways

For instance, some analogs of methoxetamine, a compound with a similar structure, have been found to activate AMPA and 5-HT2 receptors . These receptors are involved in regulating neurotransmission and could potentially be affected by N-(3-methoxyphenyl)-3-oxobutanamide.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZJVFQRXSTWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358168
Record name N-(3-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-oxobutanamide

CAS RN

25233-47-0
Record name N-(3-Methoxyphenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25233-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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